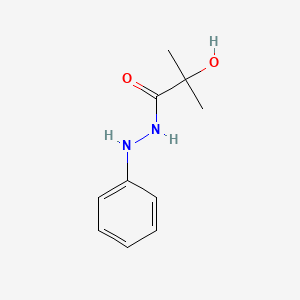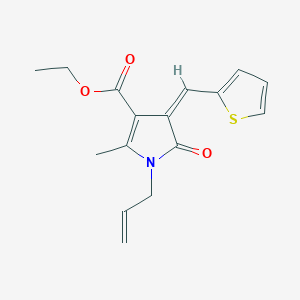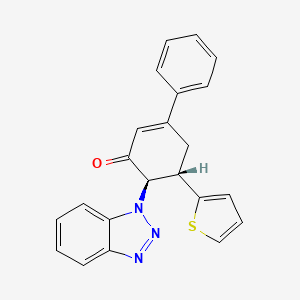
Lactic acid, 2-methyl-, 2-phenylhydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lactic acid, 2-methyl-, 2-phenylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from lactic acid, which is a naturally occurring organic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of lactic acid, 2-methyl-, 2-phenylhydrazide typically involves the reaction of lactic acid with 2-phenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazide bond. The general reaction scheme is as follows:
Lactic acid+2-phenylhydrazine→Lactic acid, 2-methyl-, 2-phenylhydrazide
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalysts to enhance the reaction rate and yield. The specific conditions, such as temperature, pressure, and solvent, are optimized to achieve high purity and yield.
化学反応の分析
Types of Reactions
Lactic acid, 2-methyl-, 2-phenylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
科学的研究の応用
Lactic acid, 2-methyl-, 2-phenylhydrazide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound can be used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of lactic acid, 2-methyl-, 2-phenylhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with various biomolecules, leading to changes in their structure and function. This interaction can affect metabolic pathways and cellular processes, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- Lactic acid, 2-methyl-, hydrazide
- Lactic acid, 2-phenylhydrazide
- Lactic acid, hydrazide
Uniqueness
Lactic acid, 2-methyl-, 2-phenylhydrazide is unique due to the presence of both the 2-methyl and 2-phenyl groups These groups confer specific chemical properties and reactivity, making the compound distinct from other hydrazides
特性
| 15421-39-3 | |
分子式 |
C10H14N2O2 |
分子量 |
194.23 g/mol |
IUPAC名 |
2-hydroxy-2-methyl-N'-phenylpropanehydrazide |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,14)9(13)12-11-8-6-4-3-5-7-8/h3-7,11,14H,1-2H3,(H,12,13) |
InChIキー |
CHIAHVSUEUXUMI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)NNC1=CC=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl 3-bromobenzoate](/img/structure/B11541604.png)
![2-benzhydryl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11541610.png)
![2-[(4-bromobenzyl)sulfanyl]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11541618.png)

![2-(2-bromo-4-chlorophenoxy)-N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11541627.png)
![(5-chloro-2-{[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]amino}phenyl)(phenyl)methanone](/img/structure/B11541658.png)

![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-2,3-dihydro-1H-inden-1-ylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11541669.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(6-methyl-1,3-benzothiazol-2-yl)acetamide](/img/structure/B11541671.png)
acetyl}hydrazinylidene)-N-(4-fluorophenyl)butanamide](/img/structure/B11541685.png)
![2-[(2,6-Dibromo-4-chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11541691.png)

![2-[(E)-(2-{4-(4-benzylpiperidin-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol](/img/structure/B11541702.png)
